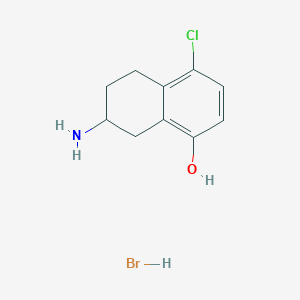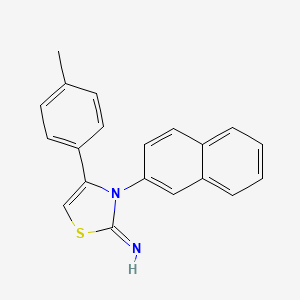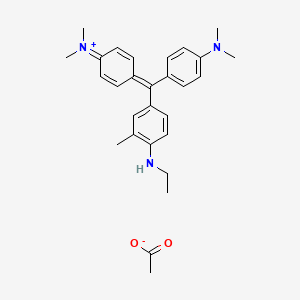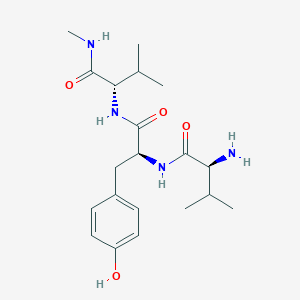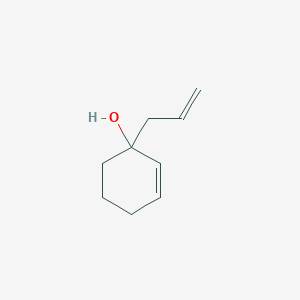
1-Allyl-2-cyclohexen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-2-cyclohexen-1-ol is an organic compound with the molecular formula C9H14O It is a cyclohexene derivative with an allyl group and a hydroxyl group attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Allyl-2-cyclohexen-1-ol can be synthesized through several methods. One common approach involves the allylation of 2-cyclohexen-1-ol. This reaction typically uses allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-Allyl-2-cyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-cyclohexen-1-one and other oxygenated products.
Reduction: Reduction reactions can convert it to cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-cyclohexen-1-one and other ketones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
1-Allyl-2-cyclohexen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential biological activities and can be used in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 1-allyl-2-cyclohexen-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the allyl group can undergo addition reactions. These interactions can affect the compound’s reactivity and its role in chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-ol: Similar structure but lacks the allyl group.
2-Cyclohexen-1-one: An oxidized form of 1-allyl-2-cyclohexen-1-ol.
Cyclohexanol: A fully saturated analog.
Uniqueness
This compound is unique due to the presence of both an allyl group and a hydroxyl group on the cyclohexene ring.
Propriétés
Numéro CAS |
65995-76-8 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-prop-2-enylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h2,4,7,10H,1,3,5-6,8H2 |
Clé InChI |
UVKHQVZAPOEZQO-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCCC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

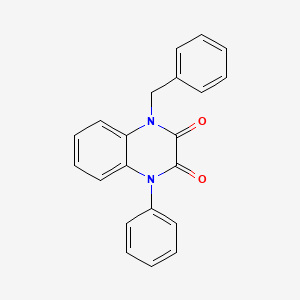
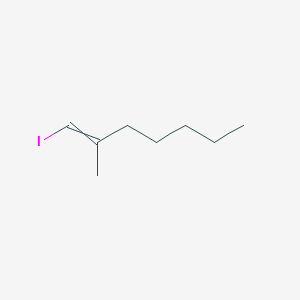
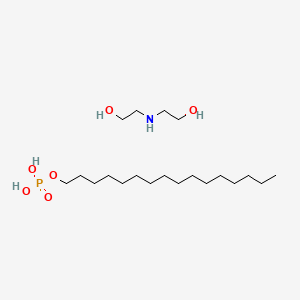
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
